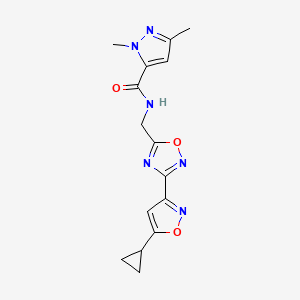

![molecular formula C24H17FN4O3S B2803189 2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893293-01-1](/img/structure/B2803189.png)

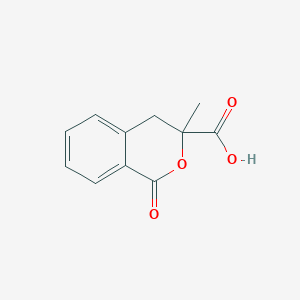

2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C24H17FN4O3S and its molecular weight is 460.48. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Gene Editing and CRISPR-Cas Systems

The compound’s unique structure suggests potential applications in gene editing. Researchers are investigating its role as a modulator of CRISPR-Cas systems, which are revolutionary tools for precise genome editing. By targeting specific DNA sequences, this compound could enhance or inhibit CRISPR activity, leading to more efficient and accurate gene modifications .

Neuroleptic Drug Development

The synthesis of novel benzamides often involves 2-amino-6-fluorobenzoic acid derivatives. In this context, our compound could serve as a precursor for developing neuroleptic drugs. Its structural features may influence neurotransmitter receptors, making it a promising candidate for treating neurological disorders .

Anticancer Agents

The presence of both pyridine and benzothiazine moieties suggests potential anticancer properties. Researchers are exploring its effects on cancer cell lines, aiming to identify mechanisms of action and develop targeted therapies. The compound’s ability to interfere with cell signaling pathways makes it an exciting avenue for further investigation .

Antimicrobial Activity

Given the increasing threat of antibiotic resistance, scientists are actively seeking new antimicrobial agents. Our compound’s unique scaffold could inhibit bacterial or fungal growth by disrupting essential cellular processes. Preliminary studies indicate promising results, but further research is needed to validate its efficacy .

Anti-inflammatory and Immunomodulatory Effects

The fused pyrano-benzothiazine ring system may interact with immune receptors, affecting inflammatory responses. Researchers are studying its potential as an anti-inflammatory agent or immunomodulator. Understanding its interactions with immune cells could lead to novel therapies for autoimmune diseases .

Cardiovascular Applications

The compound’s structural diversity suggests potential cardiovascular applications. Researchers are investigating its effects on blood vessels, platelet aggregation, and cardiac function. It may act as a vasodilator, antiplatelet agent, or even protect against ischemic events .

Photodynamic Therapy (PDT)

Certain benzothiazine derivatives exhibit photodynamic properties. Our compound could be explored as a photosensitizer in PDT—a noninvasive cancer treatment that uses light to activate cytotoxic agents selectively within tumor cells. Its absorption and emission properties make it an intriguing candidate for PDT research .

Antiviral Agents

The compound’s heterocyclic structure may interfere with viral replication processes. Researchers are investigating its potential as an antiviral agent against specific viruses. Its unique combination of functional groups could lead to the development of novel therapies for viral infections .

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Mode of Action

It is synthesized via a three-component interaction of 1h-2,1-benzothiazin-4 (3h)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles . This suggests that the compound might interact with its targets through a similar multi-component mechanism.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

2-amino-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O3S/c25-17-9-7-15(8-10-17)14-29-20-6-2-1-5-18(20)22-23(33(29,30)31)21(16-4-3-11-28-13-16)19(12-26)24(27)32-22/h1-11,13,21H,14,27H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOGMMZOAZBEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)S(=O)(=O)N2CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(4-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2803106.png)

![2-[(4Ar,8aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2803109.png)

![Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2803110.png)

![6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2803116.png)

![5-[1-(3,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2803120.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)